molecular formula C17H19BrN2O3 B8516049 Ethyl 6-bromo-4-(oxan-4-ylamino)quinoline-3-carboxylate

Ethyl 6-bromo-4-(oxan-4-ylamino)quinoline-3-carboxylate

Cat. No. B8516049
M. Wt: 379.2 g/mol
InChI Key: GHQANGDJRQTHKF-UHFFFAOYSA-N
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Patent
US09428503B2

Procedure details

On a larger scale, ethyl 6-bromo-4-chloroquinoline-3-carboxylate (2196 g, (1976 g active), 6.28 mol) was charged to the vessel with DMA (16 L). Tetrahydro-2H-pyran-4-amine (1224 g, 12.10 mol) was added over 10 minutes with an observed exotherm of 21-27° C. DIPEA (3.5 L, 20.09 mol) was added with no observed exotherm. The mixture was heated to 75-85° C. and the resulting solution stirred for 18.5 h at 80° C. HPLC indicated consumption of starting material and 99.2% product. The reaction was cooled to 50° C. and then poured into water (50 L). The resulting suspension was stirred for 2 h at r.t. and the solids isolated by filtration, washing with water (8 L then 2×4 L). The solid was dried under vacuum at 40° C. for 55 h to give 2307 g of desired material. Analytical data was consistent with that obtained from previous batches.
Quantity
2196 g
Type
reactant
Reaction Step One
Name
Quantity
16 L
Type
solvent
Reaction Step One
Quantity
1224 g
Type
reactant
Reaction Step Two
Name
Quantity
3.5 L
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]=[CH:7][C:6]([C:12]([O:14][CH2:15][CH3:16])=[O:13])=[C:5]2Cl.[O:18]1[CH2:23][CH2:22][CH:21]([NH2:24])[CH2:20][CH2:19]1.CCN(C(C)C)C(C)C>CC(N(C)C)=O>[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]=[CH:7][C:6]([C:12]([O:14][CH2:15][CH3:16])=[O:13])=[C:5]2[NH:24][CH:21]1[CH2:22][CH2:23][O:18][CH2:19][CH2:20]1

Inputs

Step One
Name
Quantity
2196 g
Type
reactant
Smiles
BrC=1C=C2C(=C(C=NC2=CC1)C(=O)OCC)Cl
Name
Quantity
16 L
Type
solvent
Smiles
CC(=O)N(C)C
Step Two
Name
Quantity
1224 g
Type
reactant
Smiles
O1CCC(CC1)N
Step Three
Name
Quantity
3.5 L
Type
reactant
Smiles
CCN(C(C)C)C(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 (± 5) °C
Stirring
Type
CUSTOM
Details
the resulting solution stirred for 18.5 h at 80° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
consumption of starting material and 99.2% product
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to 50° C.
ADDITION
Type
ADDITION
Details
poured into water (50 L)
STIRRING
Type
STIRRING
Details
The resulting suspension was stirred for 2 h at r.t.
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the solids isolated by filtration
WASH
Type
WASH
Details
washing with water (8 L
CUSTOM
Type
CUSTOM
Details
The solid was dried under vacuum at 40° C. for 55 h
Duration
55 h

Outcomes

Product
Details
Reaction Time
18.5 h
Name
Type
product
Smiles
BrC=1C=C2C(=C(C=NC2=CC1)C(=O)OCC)NC1CCOCC1
Measurements
Type Value Analysis
AMOUNT: MASS 2307 g
YIELD: CALCULATEDPERCENTYIELD 96.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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